5-(4-chlorophenyl)-4-octyl-4H-1,2,4-triazole-3-thiol
Description
5-(4-Chlorophenyl)-4-octyl-4H-1,2,4-triazole-3-thiol is a triazole-3-thiol derivative characterized by a 4-chlorophenyl group at position 5 and a linear octyl chain at position 2. This compound, also known as yucasin, was identified as a potent inhibitor of YUCCA flavin monooxygenases (FMOs), which are critical enzymes in the auxin biosynthesis pathway in plants . Its unique structure combines a hydrophobic octyl chain with the electron-withdrawing chlorophenyl group, enhancing its ability to interact with biological targets, particularly in enzyme inhibition.
Properties
IUPAC Name |
3-(4-chlorophenyl)-4-octyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3S/c1-2-3-4-5-6-7-12-20-15(18-19-16(20)21)13-8-10-14(17)11-9-13/h8-11H,2-7,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHIEPBEFAZURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=NNC1=S)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-4-octyl-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzohydrazide with octyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction mixture is then heated to promote cyclization, resulting in the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)-4-octyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, 5-(4-chlorophenyl)-4-octyl-4H-1,2,4-triazole-3-thiol serves as a versatile building block for creating more complex molecules. Its ability to undergo various chemical transformations—such as oxidation to form disulfides or sulfonic acids—makes it a valuable intermediate in synthetic pathways.
Biology
Research indicates that compounds containing triazole rings exhibit significant biological activities. Specifically, this compound has been investigated for its potential antimicrobial and anticancer properties. Studies have shown that similar triazole derivatives can inhibit the growth of various pathogens and cancer cell lines . The compound's mechanism of action may involve interaction with specific molecular targets, potentially inhibiting enzyme activity or modulating receptor function.
Medicine
The therapeutic potential of this compound is being explored in drug development. Its structural characteristics suggest it could serve as a drug candidate for treating diseases such as cancer and infections caused by resistant bacteria. Preliminary evaluations indicate promising results in vitro against several cancer cell lines .
Industry
In industrial applications, this compound may be utilized in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity can enhance the efficiency of industrial processes involving heterocyclic compounds .
Case Studies
Case Study 1: Antimicrobial Activity
A study on triazole derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship was explored to identify key features contributing to their efficacy against resistant strains .
Case Study 2: Anticancer Evaluation
In another investigation focusing on anticancer properties, derivatives of triazoles were screened against multiple cancer cell lines using National Cancer Institute protocols. Results indicated that certain modifications to the triazole structure could enhance cytotoxicity against specific tumor types .
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-4-octyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The chlorophenyl group and octyl chain may also contribute to the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
The biological activity of triazole-3-thiol derivatives is highly dependent on substituents at positions 4 and 3. A comparative analysis of key analogs is summarized below:
Key Observations:
- Electron-Withdrawing Groups : The 4-chlorophenyl moiety is a common feature in antiviral and anticancer analogs, likely stabilizing interactions with enzyme active sites via halogen bonding .
- Schiff Base Derivatives: Compounds with imine linkages (e.g., phenoxybenzylidene) exhibit broad-spectrum antifungal activity, possibly due to increased planarity and π-π stacking with microbial targets .
Enzyme Inhibition
Yucasin specifically inhibits YUCCA FMOs, reducing auxin levels in plants. In contrast, methimazole analogs (e.g., 5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol) inhibit flavin-containing monooxygenases in yeast and mammals, indicating a conserved mechanism across species .
Antimicrobial and Antiviral Activity
- Antifungal : Derivatives with methoxyphenyl (e.g., 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol) show moderate activity against Candida spp., likely due to interference with fungal membrane integrity .
- Antiviral: Chlorophenyl-hydrazine derivatives (e.g., 4-(cyclopent-1-en-3-ylamino)-5-[2-(4-chlorophenyl)hydrazinyl]-4H-1,2,4-triazole-3-thiol) inhibit MERS-CoV helicase (nsp13) via competitive binding to the ATPase domain .
Anticancer Activity
5-(4-Chlorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol derivatives demonstrate cytotoxicity against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, with IC₅₀ values <50 μM. The ethyl group may balance solubility and target engagement compared to bulkier substituents .
Biological Activity
5-(4-Chlorophenyl)-4-octyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole family. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 4-chlorobenzohydrazide with octyl isothiocyanate in the presence of sodium hydroxide, followed by heating to promote cyclization. The resulting compound features a triazole ring that is critical for its biological activity.
The mechanism of action of this compound is primarily attributed to its ability to interact with specific molecular targets. The triazole ring can inhibit enzyme activity or modulate receptor functions. The chlorophenyl and octyl groups enhance binding affinity and specificity, potentially increasing the compound's effectiveness against various biological targets .
Antimicrobial Properties
Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antimicrobial activity. For instance, studies have shown that various S-substituted derivatives of 1,2,4-triazole-3-thiols possess antimicrobial effects against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds ranged from 31.25 to 62.5 μg/mL .
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| This compound | 31.25 - 62.5 | E. coli, S. aureus, P. aeruginosa |
| Other derivatives | 31.25 - 125 | Various strains |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects against cancer cell lines. For example, a study indicated that certain triazole derivatives showed IC50 values in the micromolar range against colorectal cancer cell lines such as HT-29 . Notably, one derivative exhibited significant cytotoxicity with an IC50 value of approximately 6.2 μM against HCT-116 colon carcinoma cells .
Study on Antimicrobial Activity
A study aimed at evaluating the antimicrobial properties of various S-substituted derivatives found that at a concentration of 125 μg/mL, all synthesized compounds displayed activity against multiple bacterial strains. The results indicated that structural variations did not significantly alter antimicrobial efficacy .
Evaluation Against Cancer Cell Lines
In another investigation focusing on antiproliferative activities, several triazole derivatives were synthesized and tested against HT-29 cells. The results highlighted that specific compounds led to cell cycle arrest and exhibited promising anticancer properties .
Q & A
Q. What are the common synthetic routes for 5-(4-chlorophenyl)-4-octyl-4H-1,2,4-triazole-3-thiol, and what parameters require optimization?
The compound is typically synthesized via heterocyclization of hydrazine derivatives with isothiocyanates, followed by alkylation. Key steps include:
- Hydrazinolysis : Reaction of pyrrole-2-carbohydrazide with 4-chlorophenylisothiocyanate in propan-2-ol under reflux to form intermediate thiosemicarbazides .
- Cyclization : Alkaline-mediated cyclization to form the triazole-thiol core .
- Alkylation : Reaction with halogenated alkanes (e.g., 1-bromooctane) to introduce the octyl group. Solvent choice (DMF or ethanol), temperature (60–80°C), and reaction time (4–6 hrs) are critical for yield optimization .
Q. What analytical techniques are used to confirm the structure and purity of this compound?
- 1H-NMR : Signals for NH protons (~11.7 ppm), 4-chlorophenyl aromatic protons (7.4–7.7 ppm), and octyl chain protons (0.8–3.3 ppm) .
- LC-MS : Molecular ion peaks at m/z 352.1 [M+H]+ .
- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content must align with theoretical values (e.g., C: 54.6%, H: 6.3%, N: 15.9%, S: 9.1%) .
Q. What safety precautions are essential during handling and storage?
- Storage : Keep in airtight containers at 20°C, protected from light and moisture to prevent decomposition .
- Hazards : Potential skin/eye irritant; use PPE (gloves, goggles) and work in a fume hood. Avoid aqueous solutions due to thiol oxidation risks .
Advanced Research Questions
Q. How can molecular docking predict the bioactivity of 5-(4-chlorophenyl)-4-octyl derivatives?
- Target selection : Prioritize enzymes like cyclooxygenase-2 (COX-2) or fungal CYP51, where triazole-thiols show affinity .
- Docking parameters : Use AutoDock Vina with Lamarckian GA; assess binding energies (ΔG ≤ −7 kcal/mol indicates strong binding) .
- Key interactions : Hydrophobic contacts (octyl chain with COX-2’s Val A:117) and hydrogen bonds (triazole-thiol with Ser A:531) enhance stability .
Table 1 : Representative docking results for triazole-thiol derivatives:
| Compound | Target | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|---|
| 6.7 | COX-2 | −8.2 | π-alkyl (Leu A:353), H-bond (Ser A:531) |
| 6.10 | CYP51 | −7.9 | Van der Waals (Phe A:228) |
Q. How do structural modifications (e.g., alkyl chain length) affect biological activity?
- Antifungal activity : Longer chains (e.g., octyl) enhance lipophilicity, improving membrane penetration. Derivatives with C8 chains show 2–4x lower MIC values against Candida albicans than shorter chains .
- Cytotoxicity : Branched alkyl chains reduce hepatotoxicity (e.g., IC50 > 100 μM in HepG2 cells) compared to linear chains .
Q. What methodological approaches resolve contradictions in reported bioactivity data?
- Dose-response validation : Re-test conflicting compounds under standardized conditions (e.g., CLSI guidelines for antifungal assays) .
- Metabolic stability : Use hepatic microsome assays to identify rapid degradation (e.g., t1/2 < 30 min in rat liver microsomes) as a cause of false-negative results .
Q. How is ADME analysis integrated into early-stage development?
- SwissADME : Predicts drug-likeness; optimal parameters include LogP ≤5, TPSA ≤140 Ų, and ≤10 rotatable bonds .
- Critical alerts : High LogP (>5) may indicate poor solubility; introduce polar groups (e.g., hydroxyl) to improve bioavailability .
Q. What crystallization strategies improve X-ray diffraction quality for structural validation?
- Solvent screening : Use mixed solvents (e.g., DMSO:water 3:1) to grow single crystals .
- SHELXL refinement : Apply TWIN/BASF commands for high-resolution data (R-factor ≤0.05) .
Methodological Challenges and Solutions
Q. How to address low yields in alkylation reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
